2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide” is a derivative of 2,8-Diazaspiro[4.5]decan-1-one . It has been identified as a potent and selective dual TYK2/JAK1 inhibitor, which could potentially be used for the treatment of inflammatory bowel disease .
Molecular Structure Analysis
The molecular structure of this compound is related to its parent structure, 2,8-Diazaspiro[4.5]decan-1-one . The relationship between the molecular structure and crystal structure of similar compounds has been discussed . Crystallographic analysis shows that the crystals do not contain solvent molecules and highlights the role that the substituents on the cyclohexane ring play in supramolecular arrangements .Wissenschaftliche Forschungsanwendungen
Pharmacology: RIPK1 Inhibition
In pharmacology, this compound has been identified as a potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death implicated in various inflammatory diseases. The inhibition of RIPK1 kinase activity can block the necroptosis pathway, showing therapeutic potential in numerous human diseases. The compound has shown significant inhibitory activity with an IC50 value of 92 nM and has demonstrated a protective effect against necroptotic cell death in U937 cell models .
Biotechnology: Enzyme Modulation
In biotechnology, the compound’s ability to modulate enzymes like RIPK1 can be utilized in developing new biotechnological tools and assays. For instance, it could be used to study the necroptosis pathway in a controlled environment, aiding in the understanding of cell death mechanisms relevant to disease pathology .
Medicinal Chemistry: Drug Development
The compound’s inhibitory action on RIPK1 also positions it as a valuable lead in drug development for treating inflammatory diseases. Its structure can be further optimized to enhance its efficacy and selectivity, potentially leading to the development of new classes of anti-inflammatory drugs .
Organic Synthesis: Chemical Scaffolding
In organic synthesis, the spirocyclic scaffold of the compound provides a versatile framework that can be modified to create a variety of derivatives. These derivatives can be screened for different biological activities, expanding the repertoire of compounds available for drug discovery .
Proteomics: Protein Interaction Studies
The compound’s interaction with RIPK1 can be explored in proteomics to study protein-protein interactions and post-translational modifications. This can provide insights into the signaling pathways and molecular mechanisms underlying various cellular processes .
Chemical Biology: Pathway Analysis
In chemical biology, the compound can be used as a tool to dissect cellular pathways. By inhibiting RIPK1, researchers can study the downstream effects on the necroptosis pathway and other related signaling cascades, contributing to a better understanding of cellular responses to stress and injury .
Wirkmechanismus
Target of Action
The primary target of this compound is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in necroptosis, a form of programmed cell death that has been implicated as a key driver in various inflammatory diseases .
Mode of Action
The compound acts as a potent inhibitor of RIPK1 . It binds to RIPK1 and inhibits its kinase activity, thereby blocking the activation of the necroptosis pathway . This inhibition of RIPK1 can prevent cell death and reduce inflammation, showing therapeutic potential in many human diseases .
Biochemical Pathways
The compound affects the necroptosis pathway, which is a form of programmed cell death . By inhibiting RIPK1, the compound prevents the activation of this pathway, reducing cell death and inflammation .
Pharmacokinetics
The compound’s potency against ripk1, with an ic50 value of 92 nm, suggests that it may have good bioavailability .
Result of Action
The compound exhibits significant anti-necroptotic effects in a necroptosis model in U937 cells . This suggests that the compound can effectively inhibit cell death and reduce inflammation in this cellular context .
Eigenschaften
IUPAC Name |
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-11-4-6-16(7-5-11)14(21)19(15(22)18-16)10-13(20)17-9-12-3-2-8-23-12/h2-3,8,11H,4-7,9-10H2,1H3,(H,17,20)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAGSDNZVTWIJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[(thiophen-2-yl)methyl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.